N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide
CAS No.:
Cat. No.: VC14798869
Molecular Formula: C18H21ClN4OS
Molecular Weight: 376.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21ClN4OS |
|---|---|
| Molecular Weight | 376.9 g/mol |
| IUPAC Name | N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C18H21ClN4OS/c1-11(2)10-14-16(23-18(19)25-14)17(24)20-9-5-8-15-21-12-6-3-4-7-13(12)22-15/h3-4,6-7,11H,5,8-10H2,1-2H3,(H,20,24)(H,21,22) |
| Standard InChI Key | NZUVKVNLZPGEGS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=C(N=C(S1)Cl)C(=O)NCCCC2=NC3=CC=CC=C3N2 |
Introduction
N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide is a complex organic compound characterized by its unique structural features, which include a thiazole ring, a benzimidazole moiety, and various alkyl substituents. The presence of a chlorine atom and a carboxamide functional group enhances its chemical reactivity and potential biological activity. This compound is of interest in pharmaceuticals, particularly in developing anti-cancer agents, and may also have applications in agricultural chemistry as a pesticide or herbicide due to its biological activity against specific cellular pathways.
Chemical Reactivity
The compound's reactivity is attributed to its functional groups, including the chlorine atom and the carboxamide group. These features allow it to undergo various chemical reactions, which are crucial for modifying its properties and enhancing its efficacy as a therapeutic agent.
Synthesis
The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide typically involves multi-step organic synthesis techniques. A common approach includes:
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Initial Formation of the Thiazole Ring: This step often involves the reaction of appropriate precursors to form the thiazole core.
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Introduction of the Benzimidazole Moiety: This involves coupling reactions to attach the benzimidazole group to the thiazole ring.
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Alkylation with 2-Methylpropyl Group: This step introduces the 2-methylpropyl substituent to the thiazole ring.
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals, particularly in developing anti-cancer agents. Its structural features may allow it to interact with specific proteins involved in cell cycle regulation and apoptosis.
Agricultural Applications
Due to its biological activity, it may also be useful in agricultural chemistry as a pesticide or herbicide, targeting specific cellular pathways in pests or weeds.
Interaction Studies
Interaction studies using techniques such as molecular docking and surface plasmon resonance are crucial for understanding how this compound binds to biological targets. Initial findings suggest that it may bind to proteins involved in cell cycle regulation and apoptosis.
Current Research Status
Current research focuses on elucidating the compound's pharmacological profile and therapeutic potential. Studies have shown that it can effectively interact with various protein targets, influencing cellular processes such as proliferation and apoptosis.
Future Research Directions
Future studies should aim to further elucidate its mechanisms of action and explore its potential in both pharmaceutical and agricultural applications. This may involve in vitro and in vivo studies to assess its efficacy and safety.
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